molecular formula C14H10N4O3 B13709089 (2Z)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid

(2Z)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid

Cat. No.: B13709089
M. Wt: 282.25 g/mol
InChI Key: YVQAGBCKIDNFLC-XFXZXTDPSA-N
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Description

(2Z)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid is a complex organic compound that features a furan ring, a tetrazole ring, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Synthesis of the Tetrazole Ring: The tetrazole ring is often formed by the reaction of an azide with a nitrile in the presence of a catalyst such as zinc chloride.

    Coupling Reactions: The furan and tetrazole rings are then coupled with an acrylic acid derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

(2Z)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid involves its interaction with specific molecular targets. The furan and tetrazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The acrylic acid moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(2-furyl)-2-(5-methyl-1H-tetrazol-1-yl)acrylic acid: Similar structure but with a methyl group instead of a phenyl group.

    (2Z)-3-(2-thienyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid: Contains a thiophene ring instead of a furan ring.

Uniqueness

(2Z)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylic acid is unique due to the combination of its furan and tetrazole rings, which provide distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C14H10N4O3

Molecular Weight

282.25 g/mol

IUPAC Name

(Z)-3-(furan-2-yl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid

InChI

InChI=1S/C14H10N4O3/c19-14(20)12(9-11-7-4-8-21-11)18-13(15-16-17-18)10-5-2-1-3-6-10/h1-9H,(H,19,20)/b12-9-

InChI Key

YVQAGBCKIDNFLC-XFXZXTDPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=NN2/C(=C\C3=CC=CO3)/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=NN=NN2C(=CC3=CC=CO3)C(=O)O

Origin of Product

United States

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